molecular formula C16H24O6S4 B11833767 S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-ethoxyoxan-2-yl]methyl] ethanethioate

S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-ethoxyoxan-2-yl]methyl] ethanethioate

Cat. No.: B11833767
M. Wt: 440.6 g/mol
InChI Key: UBVJKDGNPRLDCS-WHWZVRATSA-N
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Description

S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-ethoxyoxan-2-yl]methyl] ethanethioate is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-ethoxyoxan-2-yl]methyl] ethanethioate typically involves multiple steps, starting from simpler precursor molecules. The process often includes the protection of hydroxyl groups, introduction of acetylsulfanyl groups, and formation of the ethoxyoxan ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-ethoxyoxan-2-yl]methyl] ethanethioate undergoes various chemical reactions, including:

    Oxidation: The acetylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetylsulfanyl groups back to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylsulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane, ethanol, and water are frequently used, depending on the specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetylsulfanyl groups typically yields sulfoxides or sulfones, while reduction can regenerate the thiol groups.

Scientific Research Applications

S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-ethoxyoxan-2-yl]methyl] ethanethioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-ethoxyoxan-2-yl]methyl] ethanethioate involves its interaction with specific molecular targets and pathways. The acetylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-ethoxyoxan-2-yl]methyl] ethanethioate is unique due to its combination of acetylsulfanyl groups and the ethoxyoxan ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H24O6S4

Molecular Weight

440.6 g/mol

IUPAC Name

S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-ethoxyoxan-2-yl]methyl] ethanethioate

InChI

InChI=1S/C16H24O6S4/c1-6-21-16-15(26-11(5)20)14(25-10(4)19)13(24-9(3)18)12(22-16)7-23-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15+,16?/m1/s1

InChI Key

UBVJKDGNPRLDCS-WHWZVRATSA-N

Isomeric SMILES

CCOC1[C@H]([C@H]([C@@H]([C@H](O1)CSC(=O)C)SC(=O)C)SC(=O)C)SC(=O)C

Canonical SMILES

CCOC1C(C(C(C(O1)CSC(=O)C)SC(=O)C)SC(=O)C)SC(=O)C

Origin of Product

United States

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